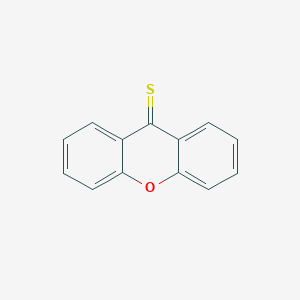

Xanthene-9-thione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

xanthene-9-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OS/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLOKHJKPPJQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306237 | |

| Record name | Xanthene-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-21-7 | |

| Record name | Xanthene-9-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthene-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Xanthene 9 Thione and Its Derivatives

Thionation Strategies for Xanthene-Type Precursors

The conversion of a carbonyl group in xanthenone to a thiocarbonyl group to form xanthene-9-thione is a critical transformation. Various thionation reagents and strategies have been developed to achieve this efficiently.

Utilizing Thiophosphoryl Chloride Systems from Xanthenones

Thiophosphoryl chloride (PSCl₃) and related phosphorus-sulfur reagents are effective for the thionation of ketones to thioketones. A one-pot strategy for the preparation of thioflavones from 1,3-diketones has been described where thiophosphoryl chloride acts as both a cyclodehydration catalyst and a thionating agent researchgate.net. This approach highlights the utility of PSCl₃ in synthesizing sulfur-containing heterocyclic compounds. Furthermore, a novel thionation protocol for various carbonyl compounds, including the synthesis of thioxanthones, has been developed using a PSCl₃/H₂O/Et₃N system under solventless conditions with microwave irradiation, demonstrating a clean, rapid, and efficient method researchgate.netorganic-chemistry.org.

Lawesson's reagent, a well-known sulfurizing agent with a four-membered ring of alternating sulfur and phosphorus atoms, is also widely used for the thionation of carbonyl compounds. It has been successfully employed in the synthesis of novel 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-thiones from their corresponding oxo analogs in high yields nih.gov. The reaction mechanism of Lawesson's reagent involves the dissociation of the central phosphorus/sulfur four-membered ring to form reactive dithiophosphine ylides, which then react with the carbonyl group.

The table below summarizes the thionation of a generic xanthenone precursor using a thiophosphoryl chloride system.

| Precursor | Reagent System | Product | Key Advantages |

| Xanthenone | PSCl₃/H₂O/Et₃N | This compound | Rapid, solvent-free, high efficiency |

| Substituted Xanthenone | Lawesson's Reagent | Substituted this compound | High yields, good functional group tolerance |

Carbene-Based Pathways Involving Elemental Sulfur

Recent advancements in synthetic methodology have explored the use of carbenes to facilitate reactions with elemental sulfur for the formation of thiocarbonyl compounds. A notable example is the skeletal editing of pyridines to thiophenes through a formal [4+1] reaction using elemental sulfur nih.gov. In this process, 2-arylpyridines are converted to ring-opened aza-triene Zincke ketone structures, which then react with elemental sulfur to yield 2-aroylthiophene products under mild and neutral conditions nih.gov. This demonstrates a novel disconnection approach for synthesizing sulfur-containing heterocycles.

While not yet explicitly reported for the direct synthesis of this compound, this carbene-based methodology presents a promising avenue for future research. The amphiphilic nature of octasulfur allows for a smooth reaction with dienamine intermediates, suggesting that similar strategies could be developed for the thionation of xanthenone precursors nih.gov. N-heterocyclic carbenes (NHCs) have also been shown to mediate the synthesis of various sulfur-containing compounds, such as germanium tris(dithiolene) dianions, further highlighting the potential of carbene chemistry in this field rsc.orgnsf.govrsc.org.

Microwave-Assisted Synthetic Approaches to Xanthene-9-thiones

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. This technique has been successfully applied to the synthesis of (thio)xanthones nih.gov. An expeditious, solvent-free, and high-yield conversion of various carbonyl compounds to their corresponding thio analogues has been achieved using Lawesson's reagent under microwave irradiation organic-chemistry.orgnih.gov. This method avoids the need for dry solvents and an excess of the thionating reagent, which are often required in conventional heating methods organic-chemistry.orgnih.govacs.org. The microwave-assisted approach leads to cleaner reactions, significantly shorter reaction times, and easier product isolation organic-chemistry.org. For instance, the synthesis of hydroxyxanthones and hydroxythioxanthones has been accomplished in as little as 50 seconds with yields exceeding 80% nih.gov.

The following table compares conventional and microwave-assisted thionation of a generic ketone.

| Method | Reagent | Reaction Time | Yield | Solvent |

| Conventional | Lawesson's Reagent | 2-25 hours | Moderate | Toluene/Xylene |

| Microwave-Assisted | Lawesson's Reagent | ~1-15 minutes | High to Quantitative | Solvent-free |

Organocatalytic and Metal-Catalyzed Syntheses

The construction of the fundamental xanthene scaffold is a prerequisite for the synthesis of this compound. Organocatalytic and metal-catalyzed methods offer efficient and environmentally benign routes to this core structure.

Intramolecular Friedel-Crafts Reactions for Xanthene Scaffold Formation

The intramolecular Friedel-Crafts reaction is a powerful method for constructing cyclic aromatic systems, including the xanthene scaffold. A transition-metal-free intramolecular Friedel-Crafts alkylation has been developed for the synthesis of novel xanthene derivatives beilstein-journals.orgnih.govd-nb.infobeilstein-archives.org. This method involves the cyclization of appropriately substituted alkene precursors catalyzed by trifluoroacetic acid (TFA) beilstein-journals.orgnih.govd-nb.infobeilstein-archives.org. The reaction proceeds with good yields at room temperature, offering a mild and economical approach to the xanthene core beilstein-journals.orgd-nb.info. The mechanism is believed to proceed through the formation of an o-quinone methide intermediate following the acid-catalyzed activation of the alkene d-nb.info.

Similarly, new halogen-substituted thioxanthenes have been synthesized with high yields using TFA as an organocatalyst under mild conditions via an intramolecular Friedel-Crafts alkylation of functionalized alcohol precursors nih.gov. This highlights the versatility of the Friedel-Crafts reaction in preparing precursors for this compound and its sulfur analogues.

The table below provides an overview of catalysts used in the intramolecular Friedel-Crafts reaction for xanthene synthesis.

| Catalyst | Substrate Type | Key Features |

| Trifluoroacetic Acid (TFA) | Alkenes, Alcohols | Transition-metal-free, mild conditions, good yields |

| Iron(III) Chloride Hexahydrate | Alkenes | Lewis acid catalyst |

| Heteropoly Acids | Aryl Benzoic Acids | Good yields for xanthone (B1684191) synthesis |

Applications of Sulfonated Fructose (B13574) as Green Catalysts

In the pursuit of more environmentally friendly synthetic methods, green catalysts have gained significant attention. Sulfonated fructose has been introduced as a novel, green catalyst for the synthesis of xanthene derivatives researchgate.net. This catalyst is utilized in the condensation reactions of aldehydes with 2-naphthol (B1666908) and dimedone to produce tetrahydrobenzo[a]xanthene-11-ones and 14H-dibenzo[a,j]xanthenes researchgate.net.

The sulfonation of fructose enhances its catalytic activity by increasing its acidity, stability, and selectivity researchgate.net. This leads to several advantages over traditional catalysts, including:

Higher Catalytic Activity: The enhanced acidity of sulfonated fructose reduces reaction times and increases product yields researchgate.net.

Greater Stability: The catalyst exhibits increased stability, allowing for a longer lifespan and potential for recycling researchgate.net.

Compatibility with Green Chemistry: The use of a non-toxic, bio-based catalyst aligns with the principles of green chemistry by reducing environmental pollution researchgate.net.

Reduced Need for Toxic Solvents: These reactions can often be carried out under milder conditions using environmentally benign solvents such as water and ethanol researchgate.net.

Other sulfonated materials, such as sulfonated graphene oxide and polystyrene sulfonic acid, have also been employed as efficient and reusable catalysts for the synthesis of various xanthene derivatives, further demonstrating the utility of sulfonic acid-based catalysts in green chemistry tandfonline.comrsc.orgbeilstein-journals.org.

Utility of Magnesium Perchlorate in Spiro-Xanthene Derivative Synthesis

While strontium perchlorate (Sr(ClO4)2) has been effectively used as a catalyst in the microwave-assisted, solvent-free synthesis of dibenzo[a,j]xanthene derivatives researchgate.net, the broader utility of metal perchlorates, including magnesium perchlorate (Mg(ClO4)2), is recognized in heterocyclic synthesis. Perchloric acid (HClO4) itself is a key and efficient catalyst for preparing xanthene derivatives, such as 14-aryl-14H-dibenzo[a,j]xanthenes, often under mild, ultrasound-assisted conditions. nih.gov

Magnesium perchlorate has demonstrated its efficacy as a catalyst in analogous multi-component reactions for synthesizing other spiro-heterocyclic compounds, such as spiro[4H-pyran-oxindole] derivatives. This highlights its potential as a valuable Lewis acid catalyst in complex organic transformations, suggesting its applicability in the synthesis of spiro-xanthene structures. The synthesis of spiro[fluorene-9,9′-xanthene] (SFX) derivatives, a class of compounds with significant applications in organic electronics, often involves acid-catalyzed cyclization reactions where catalysts like magnesium perchlorate could play a crucial role. acs.orgpku.edu.cnrsc.orgresearchgate.netresearchgate.netrsc.orgrsc.org

Graphene Oxide-Immobilized Copper Oxide Nanoparticle Catalysis for Xanthene Derivatives

A novel and efficient heterogeneous nanocatalyst, fur-imine-functionalized graphene oxide-immobilized copper oxide nanoparticles (Cu(II)-Fur-APTES/GO), has been developed for the synthesis of pharmaceutically important xanthene derivatives. This catalyst promotes the reaction under environmentally friendly solvent conditions and is noted for its cost-effectiveness and reusability.

The primary advantages of this catalytic system include significantly reduced reaction times, typically between 25 to 50 minutes, and high product yields, reaching up to 95%. The process is characterized by a simple procedure, ease of product separation, and the absence of byproducts. A key feature of the Cu(II)-Fur-APTES/GO nanocatalyst is its high copper loading of 13.5 atomic %, which is substantially higher than many other metal-based heterogeneous catalysts. This high metal content is a contributing factor to its excellent catalytic performance. Furthermore, the catalyst demonstrates admirable recyclability, maintaining its efficiency for up to five consecutive runs without a significant loss in catalytic activity.

Table 1: Performance of Cu(II)-Fur-APTES/GO Catalyst in Xanthene Synthesis

| Feature | Performance Metric |

| Reaction Time | 25–50 minutes |

| Product Yield | Up to 95% |

| Copper Loading | 13.5 atomic % |

| Reusability | Up to 5 consecutive runs |

Iodine-Catalyzed Nucleophilic Substitution Pathways in Xanthene Derivatives

Molecular iodine (I2) has been established as an effective and green catalyst for the synthesis of xanthene-indole and thioxanthene-indole derivatives. This method proceeds via a nucleophilic substitution reaction of xanthen-9-ol or thioxanthen-9-ol with various indoles. The protocol is distinguished by its operational simplicity, use of a green solvent (ethanol), and mild reaction conditions, proceeding efficiently at room temperature.

The reaction mechanism involves the coordination of iodine to the hydroxyl group of xanthen-9-ol, which facilitates its elimination and the formation of a stable pyrylium ion intermediate. This carbocation is then attacked by the nucleophilic indole to generate the final product. The use of just 5 mol% of iodine is sufficient to catalyze the reaction, which typically completes within five minutes, affording the desired products in good to excellent yields. This methodology demonstrates a broad substrate scope and good tolerance for various functional groups. organic-chemistry.orgrsc.org

Tartaric Acid as a Naturally Green Catalyst in Xanthene Synthesis

Tartaric acid has been successfully employed as a natural, biodegradable, and non-toxic catalyst for the one-pot, multi-component synthesis of various xanthene derivatives. researchgate.netresearchgate.netrsc.org This green chemistry approach is effective for producing 12-aryl-tetrahydrobenzo[α]xanthene-11-ones, 1,8-dioxo-octahydroxanthenes, and 14-aryl-14H-dibenzo[α,j]xanthenes under solvent-free conditions. researchgate.netrsc.org

The advantages of this protocol are numerous, including high to excellent yields, short reaction times, clean reaction profiles, and simple work-up procedures. researchgate.netrsc.org The use of a low-cost, readily available, and environmentally benign catalyst makes this method both economical and sustainable for the synthesis of a wide range of xanthene derivatives. researchgate.net

Table 2: Tartaric Acid Catalyzed Synthesis of Dibenzo[α,j]xanthenes

| Reactant 1 | Reactant 2 | Conditions | Product Yield |

| β-naphthol | Benzaldehyde | Tartaric Acid, 70°C | High |

| β-naphthol | Substituted Aldehydes | Tartaric Acid, 70°C | High |

Silver Tungstate Nanorod Catalysis for Tetracyclic Xanthenes

Silver tungstate (Ag2WO4) nanorods, prepared via a facile hydrothermal technique, have been identified as an effective catalyst for the synthesis of tetracyclic xanthenes. Specifically, this catalyst is used for the one-pot synthesis of tetrahydrobenzo[a]xanthene-11-one derivatives from the reaction of β-naphthol, dimedone, and various aromatic aldehydes. mdpi.comirtree.com

The reaction proceeds efficiently under solvent-free conditions at a moderate temperature of 60–70 °C. This method represents a green assembly process, offering a straightforward and efficient route to complex xanthene structures. The synthesized silver tungstate material is characterized as a single-phase crystalline structure with a nanorod morphology. mdpi.comirtree.com

Multi-Component Reactions for this compound Derivatives

Spiro-Thiadiazole Formation via 1,3-Dipolar Cycloaddition of Nitrile Imines

A facile and regioselective synthesis of novel spiro-xanthene-9',2- nih.govacs.orgrsc.orgthiadiazole derivatives can be achieved through the 1,3-dipolar cycloaddition of nitrile imines with this compound. Nitrile imines, generated in situ from the corresponding hydrazonyl chlorides in the presence of a base, are highly reactive intermediates.

In this reaction, the C=S double bond of this compound acts as the dipolarophile, reacting with the nitrile imine dipole. This [3+2] cycloaddition reaction proceeds smoothly to afford the spiro-thiadiazole derivatives in good yields. This synthetic route provides an efficient pathway to complex spirocyclic systems containing both the xanthene and thiadiazole moieties.

Synthesis of Substituted Tetrahydrobenzo[a]xanthene-Thiones

A prominent method for the synthesis of novel 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-thiones involves the thionation of their corresponding oxygen analogues. This conversion is efficiently achieved by treating the 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-ones with Lawesson's Reagent. The reaction is typically conducted in toluene, leading to high yields of the desired thione derivatives. This direct conversion of a ketone to a thioketone is a straightforward and effective strategy for accessing this class of compounds.

Table 1: Synthesis of Tetrahydrobenzo[a]xanthene-Thiones

| Precursor | Reagent | Product |

|---|

Regioselective Synthesis and Structural Control in this compound Formation

Regioselectivity in the formation of this compound derivatives is primarily controlled during the initial construction of the core xanthene skeleton, rather than the final thionation step. The synthesis of the precursor, xanthen-9-one (xanthone), often involves multi-component reactions where the selection of starting materials dictates the final arrangement of substituents.

For instance, the one-pot condensation reaction to form the tetrahydrobenzo[α]xanthene-11-one framework involves an aldehyde, a naphthol, and a cyclic diketone. The choice of 1-naphthol versus 2-naphthol as a reactant leads to the formation of different structural isomers, specifically benzo[c]xanthene or benzo[α]xanthene derivatives, respectively. This initial regiochemical control is crucial as it establishes the foundational structure before the carbonyl group is converted. The subsequent thionation of the carbonyl at the 9-position (or 11-position in benzo[a] analogues) with a reagent like phosphorus pentasulfide or Lawesson's reagent is a direct functional group transformation that does not typically present regioselective challenges, as it targets the existing ketone.

Synthesis of Specific Functionalized this compound Analogues

The synthesis of nitro derivatives of this compound, such as 2,7-dinitro-9H-xanthene-9-thione and 2,4,7-trinitro-9H-xanthene-9-thione, has been accomplished. The general synthetic strategy involves a two-step process.

Nitration of the Xanthen-9-one Core : The precursor, xanthen-9-one (xanthone), is subjected to electrophilic aromatic substitution using a nitrating agent. A common method for similar aromatic systems involves reacting the substrate with a mixture of concentrated sulfuric acid and concentrated nitric acid. google.comgoogle.com This reaction introduces one or more nitro groups onto the aromatic rings of the xanthone scaffold.

Thionation : The resulting nitro-substituted xanthen-9-one is then converted to its thione analogue. This is achieved by reacting the compound with a thionating agent, most commonly Lawesson's reagent. organic-chemistry.orgwikipedia.orgmdpi.comencyclopedia.pub The reagent efficiently replaces the carbonyl oxygen atom with a sulfur atom to yield the final nitro-xanthene-9-thione product.

The creation of hydroxyalkyl-substituted xanthene-9-thiones for applications such as surface modification follows a logical synthetic pathway beginning with the appropriately substituted xanthen-9-one precursor.

Synthesis of Hydroxyalkyl-Xanthen-9-one : A key precursor, 1-(hydroxymethyl)-3,4-dimethoxy-9H-xanthen-9-one, can be synthesized from 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde. nih.gov This aldehyde is reduced, for example through reductive amination conditions or other standard aldehyde reduction methods, to introduce the hydroxymethyl group. Other hydroxylated xanthones, such as 1,2-dihydroxy-9H-xanthen-9-one, can be prepared through multi-step syntheses starting from materials like methyl 2-bromobenzoate and 3,4-dimethoxyphenol, involving steps of cyclization and deprotection. mdpi.com

Thionation : Once the desired hydroxyalkyl-substituted xanthen-9-one is obtained and purified, the carbonyl group at the 9-position is converted to a thiocarbonyl. This transformation is reliably carried out using Lawesson's reagent, which is effective for converting ketones to thioketones. organic-chemistry.orgmdpi.com

The synthesis of halogenated xanthene-9-thiones is generally approached by first introducing the halogen onto the stable xanthen-9-one core, followed by the thionation of the carbonyl group.

Halogenation of the Xanthen-9-one Core : Halogens, such as bromine, can be introduced onto the aromatic rings of the xanthen-9-one scaffold via electrophilic halogenation. For example, 2,7-dibromo derivatives of related spiro-xanthene compounds have been prepared starting with a bromination step using bromine (Br₂) and an iron catalyst. scut.edu.cn This standard method for aromatic bromination can be applied to the xanthone structure to produce mono- or poly-halogenated intermediates.

Thionation : The resulting halogenated xanthen-9-one is then treated with a thionating agent. Lawesson's reagent is a mild and efficient choice for this step, converting the ketone into the corresponding thione to yield the final halogenated this compound derivative. organic-chemistry.orgencyclopedia.puborganic-chemistry.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-thione |

| 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-one |

| Lawesson's Reagent |

| Toluene |

| 1-naphthol |

| 2-naphthol |

| Phosphorus pentasulfide |

| Xanthen-9-one (Xanthone) |

| 2,7-dinitro-9H-xanthene-9-thione |

| 2,4,7-trinitro-9H-xanthene-9-thione |

| Sulfuric Acid |

| Nitric Acid |

| 1-(hydroxymethyl)-3,4-dimethoxy-9H-xanthen-9-one |

| 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde |

| 1,2-dihydroxy-9H-xanthen-9-one |

| Methyl 2-bromobenzoate |

| 3,4-dimethoxyphenol |

| Bromine |

Mechanistic Investigations and Reaction Pathways of Xanthene 9 Thione

Photochemical Reactivity of Xanthene-9-thiones

Thione Photochemistry and S₂ Excited State Dynamics

A notable characteristic of many thiones, including xanthene-9-thione, is their reactivity from the second excited singlet state (S₂), which often represents a departure from Kasha's rule (which states that luminescence and photochemistry typically occur from the lowest excited state of a given multiplicity). researchgate.net The S₂ state in thiones is typically a bright ππ* state with a significant energy gap to the S₁ (nπ*) state. researchgate.net This large energy separation can slow down internal conversion, allowing the S₂ state to fluoresce or undergo chemical reactions.

For this compound specifically, the S₂ state is implicated in certain photocycloaddition reactions. It has been found that upon excitation with 400 nm light, this compound reacts with electron-poor alkenes via the S₂ (π, π* singlet) state, leading to the stereospecific formation of a four-membered ring structure known as a thietane (B1214591). rhhz.net However, the introduction of substituents can alter these dynamics. For instance, nitro derivatives such as 2,7-dinitro-9H-xanthene-9-thione and 2,4,7-trinitro-9H-xanthene-9-thione exhibit strong quenching of the S₂ → S₀ fluorescence. acs.org This suggests that the nitro groups introduce new, rapid deactivation pathways from the S₂ state. acs.org

Mechanisms of Photochemical Hydrogen-Abstraction Reactions

Upon excitation, this compound can abstract a hydrogen atom from a suitable donor molecule. This process is fundamental to many photoreduction and photosensitization reactions. Studies of photochemical reactions between 9,10-dihydro-9,10-o-benzenoanthracene-1,4-dione derivatives and xanthene have provided insight into these hydrogen abstraction pathways. lookchem.com The general mechanism often involves the triplet excited state of the thione abstracting a hydrogen atom to form two radical species: a ketyl radical (derived from the thione) and a radical derived from the hydrogen donor. youtube.com

The process typically begins with the photoexcitation of the thione to its singlet excited state, followed by efficient intersystem crossing to the triplet state (T₁). youtube.com This triplet state, having diradical character, can then abstract a hydrogen atom from a donor molecule. In cases involving donors with low ionization potentials, the mechanism can proceed through an initial electron transfer followed by a proton transfer, achieving the same net hydrogen transfer. youtube.com

Laser Photolysis Studies of Triplet States (T₁(nπ*)) of this compound

Laser flash photolysis is a powerful technique used to study short-lived transient species like triplet states. researchgate.netnasa.govcopernicus.org Studies on this compound have successfully characterized its lowest triplet state, T₁(nπ*). rsc.org When a solution of this compound is excited with a laser pulse, a transient absorption is observed which is attributed to the T₁ state. nih.gov

These studies allow for the determination of key properties of the triplet state, such as its absorption spectrum, lifetime, and its quenching rate constants by various molecules. For example, in photochemical cycloaddition reactions with allenes, the first step is the encounter of an allene (B1206475) molecule with the this compound in its T₁ triplet state. nih.gov The rate constant for this quenching process can be determined from Stern-Volmer plots. nih.gov The T₁(nπ*) state of N-hydroxyacridine-9-thione, a related compound, has been found to have transient absorption bands at 410 and 530 nm and exhibits electrophilic character in its reactions with alkenes. rsc.org

| Compound | Transient Absorption Maxima (nm) | Lowest Triplet Energy (ET1) | Intrinsic Triplet Lifetime (τT°) | Intersystem Crossing Quantum Yield (ΦT) | Self-Quenching Rate Constant (ksq) in THF (M-1s-1) |

|---|---|---|---|---|---|

| N-hydroxyacridine-9-thione (HOAT) | 410, 530 | Data not specified | Data not specified | Data not specified | 1.6 ± 0.1 × 109 |

Ultrafast Stimulated Emission Quenching in Modified Xanthene-9-thiones

Ultrafast spectroscopy techniques can probe the very initial events after photoexcitation. In certain modified xanthene-9-thiones, ultrafast processes are observed that rapidly deactivate the excited states. Specifically, nitro derivatives of this compound, such as 2,7-dinitro-9H-xanthene-9-thione and 2,4,7-trinitro-9H-xanthene-9-thione, exhibit ultrafast quenching of stimulated emission from the S₂ state. acs.org

Analysis of the transient absorption spectra for these nitro derivatives reveals complex spectral dynamics that are distinct from the parent this compound. acs.org A kinetic scheme involving ultrafast transitions between sublevels of the S₂ state and transitions to a "dark state" (a state not easily observed by absorption or emission) has been proposed to explain these observations. acs.org These pathways effectively compete with fluorescence, leading to the rapid quenching of any stimulated emission. acs.org Another modified version, 3-((6-hydroxyhexyl)oxy)-9H-xanthene-9-thione, has been synthesized for use in surface modification, demonstrating how the this compound core can be functionalized for specific applications. rhhz.net

Cycloaddition Reactions of Xanthene-9-thiones

This compound participates in cycloaddition reactions, where it combines with unsaturated molecules like alkenes and allenes to form new ring structures. These reactions can be initiated either photochemically or thermally, often proceeding through different mechanisms.

Thermal Cycloaddition with Alkenes and Allenes

This compound undergoes thermal [2+2]-cycloaddition reactions with various partners. researchgate.net The thermal reaction with allenes has been studied in detail to elucidate its mechanism. rsc.org The reaction is believed to proceed via a stepwise, non-concerted pathway involving a diradical intermediate. rsc.orgcsic.es

Visible Light-Induced Thione-Ene [2+2] Photocycloaddition for Thietane Formation

The visible light-induced thione-ene [2+2] photocycloaddition is a valuable method for synthesizing thietanes, which are four-membered heterocyclic rings containing a sulfur atom. rhhz.net This reaction proceeds efficiently under ambient conditions with visible light irradiation. rhhz.net

The mechanism of the photocycloaddition of this compound with alkenes is dependent on the excitation wavelength. When this compound reacts with electron-poor alkenes, excitation with light at a wavelength of 400 nm leads to the formation of thietane via the S2 (π, π) singlet state in a stereospecific manner. rhhz.net In contrast, irradiation with yellow light (λ = 589 nm) promotes the reaction through the T1 (n, π) triplet state, resulting in a nonstereospecific formation of the thietane product. rhhz.net

This photocycloaddition has been utilized for the surface modification of polymeric materials. rhhz.netresearchgate.net For instance, low-density polyethylene (B3416737) (LDPE) films have been functionalized by first introducing thiocarbonyl groups derived from a this compound derivative onto the surface. rhhz.netresearchgate.net Subsequent visible light-induced cycloaddition with various functional alkenes allows for the ligation of molecules such as poly(ethylene glycol) methyl ether methacrylate (B99206), 2-(perfluorooctyl)ethyl methacrylate, 2,3-dibromopropyl acrylate (B77674), and diethyl vinylphosphonate (B8674324) to the polymer surface. rhhz.net

| Excitation Wavelength | Excited State | Stereospecificity | Reference |

| 400 nm | S2 (π, π) singlet | Stereospecific | rhhz.net |

| 589 nm | T1 (n, π) triplet | Non-stereospecific | rhhz.net |

Radical Chemistry and Spin Trapping

Muonium (Mu), a light isotope of the hydrogen atom consisting of a positive muon and an electron, has been used to study radical addition reactions involving this compound. researchgate.netoup.comoup.comresearchgate.net Muon spin rotation (μSR) experiments have demonstrated the regioselective addition of muonium to the sulfur atom of this compound, leading to the formation of a C-centered radical. researchgate.netoup.comoup.comresearchgate.net

Transverse-field muon spin rotation (TF-μSR) studies of this compound and thiothis compound revealed a significant increase in the muon hyperfine coupling constants (Aμ) compared to muoniated thiobenzophenone (B74592). researchgate.netoup.comresearchgate.net This observation highlights the crucial role of the bridging oxygen or sulfur atom in the xanthene structure, which promotes the overlap between the S–Mu bond orbital and the radical p orbital. researchgate.netoup.comresearchgate.net

Path integral molecular dynamics (PIMD) simulations, which account for nuclear quantum effects, have provided further insights into the structure and properties of the muoniated this compound radical (μXT). researchgate.netnih.gov These calculations show that quantum effects lead to a significant increase in the calculated hyperfine coupling constant (HFCC) value, bringing it into better agreement with experimental data. researchgate.netnih.gov The simulations indicate that the S–Mu bond in μXT is longer than the corresponding S–H bond in hydrogenated this compound (HXT), facilitating spin density transfer to the muonium. researchgate.netresearchgate.netnih.gov Furthermore, the S–Mu bond preferentially adopts a structure perpendicular to the molecular plane, maximizing the interaction between the muonium and the singly occupied molecular orbital of the radical. researchgate.netnih.gov

The radical affinity of various thioketones, including this compound, has been investigated to assess their potential as mediating agents in free-radical polymerizations. acs.orgnih.govresearchgate.net High-level ab initio molecular orbital calculations have been used to determine the enthalpies for the reaction of radicals (such as methyl, hydroxymethyl, cyanomethyl, and benzyl (B1604629) radicals) with a range of thioketones. acs.orgnih.govresearchgate.net

These studies analyze the radical affinities in terms of the radical stabilization energies (RSEs) of the resulting adduct radicals and the stabilities of the S=C bonds. acs.orgnih.govresearchgate.net While specific radical affinity values for this compound are part of a broader computational study, the research identifies other thioketones, like fluorene-9-thione, as having particularly high radical affinities, making them suitable candidates for controlling free-radical polymerizations. acs.orgnih.govresearchgate.net The stability of the adduct radical is a key factor in the effectiveness of a thioketone as a spin trap or polymerization mediator.

This compound and its derivatives have been successfully employed as mediators in controlled radical polymerization (CRP), particularly for monomers like vinyl chloride and styrene (B11656). rsc.orgacs.orgsemanticscholar.orgdp.tech The underlying mechanism involves the rapid trapping of propagating radicals by the thioketone. rsc.org

Electrospray ionization mass spectroscopy (ESI-MS) has been used to investigate the mechanism, confirming the formation of the adduct between the propagating radical and the thioketone. rsc.org The polymerization kinetics typically exhibit pseudo-first-order behavior. rsc.org The effectiveness of the control can be influenced by the substituents on the this compound structure; for example, electron-withdrawing groups can enhance the deceleration effect in the polymerization of methyl methacrylate. rsc.org This method has been applied to synthesize block copolymers, demonstrating the "living" nature of the polymerization. researchgate.netrsc.org

| Polymerization System | Monomer | Mediator | Key Findings | References |

| Controlled Radical Polymerization | Methyl Methacrylate (MMA) | Substituted Xanthene-9-thiones | Pseudo-first-order kinetics; deceleration effect enhanced by electron-withdrawing groups. | rsc.org |

| Controlled Radical Polymerization | Vinyl Chloride (VC) | This compound (XT) | Achieved high monomer conversion at 45°C; molecular weight mediated by initiator/XT ratio. | dp.tech |

| Controlled Radical Polymerization | Styrene | This compound (XT) | System based on XT developed for controlled polymerization. | semanticscholar.org |

Reactions with Carbenes and Ylide Intermediates

This compound reacts with carbenes or carbenoid species, typically generated from diazo compounds, to form thiocarbonyl ylides as reactive intermediates. uzh.chresearchgate.netuzh.chuzh.ch The reaction involves the addition of the carbene to the sulfur atom of the thiocarbonyl group. uzh.chuzh.ch

For example, the reaction of this compound with diethyl diazomethylphosphonate at low temperatures initially forms a 2,5-dihydro-1,3,4-thiadiazole-2-phosphonate, which then eliminates nitrogen to generate a phosphonylated thiocarbonyl ylide. uzh.ch Similarly, rhodium-catalyzed decomposition of dimethyl diazomalonate in the presence of this compound leads to the formation of a thiocarbonyl ylide. researchgate.netuzh.ch

These sulfur-centered 1,3-dipoles are highly reactive and can undergo various subsequent reactions. A common pathway is a 1,3-dipolar cycloaddition. uzh.chresearchgate.netuzh.ch For instance, the thiocarbonyl ylide can react with another molecule of this compound. The reaction of 9-diazo-9H-xanthene with this compound directly yields dispiro{9H-xanthene-9,2'-thiirane-3',9''-[9H]xanthene} through the presumed intermediacy of a thiocarbonyl ylide. thieme-connect.de In some cases, these intermediates can also be trapped by other dipolarophiles. uzh.ch

| Reactants | Intermediate | Product Type | Reference |

| This compound and Diethyl diazomethylphosphonate | Phosphonylated thiocarbonyl ylide | Tetrahydrothiophene (with trapping agent) | uzh.ch |

| This compound and Dimethyl diazomalonate (Rh catalyst) | Thiocarbonyl ylide | Spirocyclic 1,3-dithiolanetetracarboxylate | researchgate.netuzh.ch |

| This compound and 9-Diazo-9H-xanthene | Thiocarbonyl ylide | Spirothiirane | thieme-connect.de |

Generation of 1,3-Oxathioles and Thiiranes

The synthesis of five-membered 1,3-oxathioles and three-membered thiiranes from this compound often proceeds through a common reactive intermediate: a thiocarbonyl ylide. This intermediate is typically generated in situ from the reaction of this compound with a diazo compound. The reaction is initiated by a [3+2]-cycloaddition of the diazo compound to the thiocarbonyl group, forming an unstable 1,3,4-thiadiazoline derivative which spontaneously eliminates molecular nitrogen to yield the thiocarbonyl ylide. uzh.chuzh.ch

The subsequent transformation of this ylide intermediate is dictated by its substituents, leading to two distinct electrocyclization pathways:

1,5-Dipolar Electrocyclization to 1,3-Oxathioles: When the thiocarbonyl ylide intermediate bears at least one acyl group, it preferentially undergoes a 1,5-dipolar electrocyclization. researchgate.netresearchgate.net This process involves the intramolecular attack of the oxygen atom of the acyl group onto the electrophilic carbon of the dipole, resulting in the formation of a stable, five-membered 1,3-oxathiole (B12646694) ring. This pathway is the thermodynamically favorable outcome for such acyl-substituted ylides. researchgate.netresearchgate.net

1,3-Dipolar Electrocyclization to Thiiranes: In cases where the diazo compound lacks an appropriately positioned acyl group for 1,5-cyclization, such as with diazomalonates or diethyl diazomethanephosphonate, the thiocarbonyl ylide undergoes a 1,3-dipolar electrocyclization. researchgate.netresearchgate.netuzh.ch This reaction forms a three-membered thiirane (B1199164) ring. These thiiranes can sometimes be isolated but are often unstable, spontaneously extruding sulfur to yield the corresponding alkene derivative. uzh.chuzh.ch For instance, the reaction of the less reactive this compound with diazoacetate at 60°C in THF was reported to yield only the corresponding acrylate, the product of desulfurization from the transient thiirane. uzh.ch

The table below summarizes the products formed from the reaction of this compound with various diazo compounds, highlighting the divergent reaction pathways.

| Reactant | Intermediate Type | Cyclization Pathway | Final Product(s) |

| α-Diazo Ketones | Acyl-substituted thiocarbonyl ylide | 1,5-Dipolar Electrocyclization | 1,3-Oxathiole |

| Diethyl Diazomethanephosphonate | Phosphonyl-substituted thiocarbonyl ylide | 1,3-Dipolar Electrocyclization | Thiirane and its desulfurization product (vinyl phosphonate) |

| Diazomalonates | Ester-substituted thiocarbonyl ylide | 1,3-Dipolar Electrocyclization | Thiirane (often followed by desulfurization to an alkene) |

| 9-Diazo-9H-xanthene | Stabilized thiocarbonyl ylide | 1,3-Dipolar Electrocyclization | Spirothiirane (Dispiro{9H-xanthene-9,2′-thiirane-3′,9′′-[9H]xanthene}) |

Chemo- and Regioselectivity in this compound Transformations

The reactions of this compound exhibit significant chemo- and regioselectivity, where the structure of the reactant partner dictates the reaction course and the final product architecture. uzh.chslideshare.netdurgapurgovtcollege.ac.in This selectivity is prominently observed in the rhodium-catalyzed reactions with α-vinyl diazomethanes, where the substituent on the diazo compound determines the mode of electrocyclization of the intermediate thiocarbonyl ylide. uzh.ch

The reaction of this compound with α-vinyl diazomethanes in the presence of Rh₂(OAc)₄ generates a thiocarbonyl ylide intermediate. The fate of this ylide is dependent on the substituents (R) on the diazomethane (B1218177):

1,3-Dipolar Electrocyclization: When the α-vinyl diazomethanes bear substituents such as hydrogen (H) or esters (CO₂Et), the intermediate thiocarbonyl ylide undergoes a 1,3-dipolar electrocyclization. This pathway leads selectively to the formation of thiiranes. The resulting thiirane from the reaction with α-vinyl diazomethane (where R=H) is unstable and spontaneously extrudes sulfur to yield the corresponding diene. uzh.ch

1,5-Dipolar Electrocyclization: In contrast, when the substituent is a phenyl group (Ph), the reaction proceeds via a 1,5-dipolar electrocyclization. This demonstrates a switch in regioselectivity, leading to the formation of a spirocyclic dihydrothiophene derivative instead of a thiirane. uzh.ch

A similar exhibition of selectivity is observed in reactions with α-diazoamides catalyzed by LiClO₄. The nature of the amide substituent determines whether the reaction yields a 1,3-oxathiole or a thiirane. uzh.ch These examples underscore how the electronic and steric properties of the reactants govern the competitive electrocyclization pathways of the thiocarbonyl ylide intermediate. uzh.chresearchgate.net

The following table details the selective transformations of this compound with different substituted diazomethanes.

| Reactant Partner (α-Vinyl Diazomethane) | Catalyst | Dominant Pathway | Product Type |

| R = H | Rh₂(OAc)₄ | 1,3-Dipolar Electrocyclization | Thiirane (unstable, leads to diene) |

| R = CO₂Et | Rh₂(OAc)₄ | 1,3-Dipolar Electrocyclization | Thiirane |

| R = Ph | Rh₂(OAc)₄ | 1,5-Dipolar Electrocyclization | Spirocyclic Dihydrothiophene |

Oxidative Reaction Pathways of Xanthene-9-thiones

The oxidation of this compound can follow distinct pathways depending on the oxidizing agent and reaction conditions, leading to modification at either the sulfur atom or the heterocyclic ring.

Oxidation at the Sulfur Atom: Careful oxidation of this compound allows for the selective formation of its corresponding S-oxide. The treatment of fused aromatic thioketones, including this compound, with an oxidant such as monoperphthalic acid results in the formation of 9H-xanthene-9-thione S-oxide, a class of compounds known as sulfines. thieme-connect.de This finding was significant because it demonstrated that controlled oxidation could isolate the S-oxide, whereas harsher conditions or thermal decomposition of the sulfine (B13751562) typically leads to the formation of the corresponding ketone, xanthone (B1684191). thieme-connect.de

Oxidative C-H Functionalization: An alternative oxidative pathway involves the C-H bond at the 9-position of the xanthene scaffold. In a process that does not require a metal catalyst, xanthene and its analogue thioxanthene (B1196266) can undergo oxidative C-H amination. nih.govnih.gov The proposed mechanism proceeds through a hydride transfer from the C9-position of the dihydroheteroanthracene ring to a suitable acceptor, such as a benzoquinone or an iminoiodane. nih.govnih.gov This step generates a resonance-stabilized heteroaromatic cation (e.g., a xanthylium ion). The reaction is then completed by the nucleophilic conjugate addition of an amine, such as a sulfonamide, to the electrophilic C9 position of the cation. nih.govnih.gov This uncatalyzed redox coupling provides a mechanistic alternative to the more commonly proposed metal-catalyzed nitrene insertion pathways for C-H amination reactions. nih.gov

The table below outlines the different products resulting from the oxidation of this compound.

| Oxidizing Agent/System | Reaction Site | Mechanism | Product |

| Monoperphthalic Acid | Sulfur Atom | Direct Oxidation | 9H-xanthene-9-thione S-oxide (Sulfine) |

| Benzoquinone / Sulfonamide | C9-H Bond | Hydride Transfer followed by Nucleophilic Addition | 9-Sulfonamido-xanthene |

| Iminoiodane / Sulfonamide | C9-H Bond | Hydride Transfer followed by Nucleophilic Addition | 9-Sulfonamido-xanthene |

Advanced Spectroscopic and Characterization Techniques for Xanthene 9 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of xanthene-9-thione in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, a detailed map of the proton and carbon environments within the molecule can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms in a molecule. In this compound, the aromatic protons on the fused benzene (B151609) rings exhibit characteristic chemical shifts in the downfield region, typically between 7.0 and 8.5 ppm. The exact positions depend on the solvent used and the specific electronic environment of each proton. The protons closer to the electron-withdrawing thiocarbonyl group (C=S) are generally shifted further downfield.

Interactive Table 1: Representative ¹H NMR Chemical Shifts for Xanthene Derivatives.

| Compound | Proton | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 3-(9H-xanthen-9-yl)-1H-indole | Aromatic H | 6.88-7.92 | CDCl₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to analyze the carbon skeleton of this compound. The most notable signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S), which appears significantly downfield due to its unique electronic environment. For instance, in a related compound, benzophenone (B1666685), the carbonyl carbon (C=O) signal is observed at 196.6 ppm. core.ac.uk The aromatic carbons of the xanthene framework resonate in the typical range for aromatic compounds, generally between 115 and 155 ppm.

Interactive Table 2: Representative ¹³C NMR Chemical Shifts for Xanthene Derivatives.

| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 3-(9H-xanthen-9-yl)-1H-indole | Aromatic C | 111.25-151.33 | CDCl₃ |

| 3-(9H-xanthen-9-yl)-1H-indole | C-9 | 35.53 | CDCl₃ |

Note: The data in this table is for related xanthene and benzophenone compounds to provide context for typical carbon chemical shifts.

Electron Spin Resonance (ESR) Spectroscopy in Radical Intermediate Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a vital tool for studying molecules with unpaired electrons, such as radical intermediates. The thioketyl anion radical of this compound, formed by reduction with an alkali metal like sodium, has been investigated using ESR. scholaris.cacdnsciencepub.com These studies reveal temperature-dependent sodium hyperfine splitting, which indicates the formation of ion pairs between the thioketyl anion and the sodium cation at room temperature. scholaris.ca At lower temperatures, these ion pairs can dissociate, leading to a spectrum of the thioketyl anion with a different g-value and no sodium coupling. scholaris.ca This technique provides valuable information on the distribution of the unpaired electron within the radical and its interactions with the surrounding environment. scholaris.ca

Optical Spectroscopy for Electronic States and Dynamics

Optical spectroscopy techniques, including UV-Visible and transient absorption spectroscopy, are employed to probe the electronic transitions and the fate of excited states in this compound and its derivatives.

UV-Visible absorption spectroscopy measures the electronic transitions from the ground state to various excited states. This compound and its derivatives exhibit characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum. The introduction of substituent groups, such as nitro groups, can significantly alter the absorption and fluorescence properties. For example, 2,7-dinitro-9H-xanthene-9-thione and 2,4,7-trinitro-9H-xanthene-9-thione show a strong quenching of S₂ → S₀ fluorescence compared to the parent xanthione. acs.org This indicates that the nitro groups provide pathways for rapid non-radiative decay.

Transient absorption spectroscopy is a pump-probe technique used to measure the spectra and lifetimes of short-lived excited states. edinst.com Studies on nitro derivatives of xanthione have utilized this method to uncover complex spectral dynamics following photoexcitation. acs.org For these derivatives, an ultrafast quenching of stimulated emission from the second excited state (S₂) is observed. acs.org Kinetic analysis of the transient absorption data, supported by quantum-chemical calculations, suggests the involvement of a dark state and the splitting of the S₂ state into two close-lying levels. acs.org The ultrafast transitions between these S₂ sublevels and to the dark state are crucial in dictating the excited-state dynamics, distinguishing them from the behavior of unsubstituted xanthione. acs.org This technique allows for the real-time tracking of processes like energy transfer, electron transfer, and intersystem crossing. nih.gov

Fluorescence Quenching Studies in Functionalized Xanthene-9-thiones

Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. Studies on xanthene dyes, which share the core xanthene structure with this compound, reveal that their fluorescence is susceptible to quenching through various mechanisms, including electron transfer. researchgate.net For instance, the fluorescence of xanthene dyes like eosin, rhodamine B, and rhodamine 6G can be effectively quenched by titanium dioxide (TiO2), where the process is governed by an electron transfer from the excited dye to the semiconductor. researchgate.net The efficiency of this quenching can be quantified using the Stern-Volmer equation. researchgate.net

In the context of functionalized xanthenes, bioconjugation processes can also lead to fluorescence quenching. The use of coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) for amide bond formation has been observed to cause significant quenching in xanthene-based fluorophores like fluoresceinamine (FAM). chemrxiv.orgnih.gov This quenching is often irreversible and suggests the formation of non-fluorescent adducts. chemrxiv.orgnih.gov While these studies are not on this compound itself, they highlight that functionalization and interaction with other molecules can significantly alter the photophysical properties of the xanthene scaffold, a principle that would apply to its thione derivative.

Muon Spin Rotation (μSR) Spectroscopy in Spin Density Mapping

Muon Spin Rotation (μSR) is a powerful nuclear technique for investigating the magnetic properties of materials. In the study of this compound, μSR is used to probe the spin density distribution in radical species. The technique involves implanting spin-polarized positive muons (μ+) into a sample. In organic compounds, the muon often captures an electron to form muonium (Mu), a light isotope of the hydrogen atom. oup.comresearchgate.nettitech.ac.jp This muonium atom can then add to unsaturated bonds, such as the C=S thiocarbonyl group in this compound, creating a muoniated free radical. oup.comtitech.ac.jp The subsequent precession of the muon's spin in a magnetic field is sensitive to the local magnetic environment, providing detailed information about the structure and electron spin distribution of the resulting radical. fnal.gov

Transverse-Field μSR and Hyperfine Coupling Constant Determination

Transverse-Field μSR (TF-μSR) is a specific application of μSR where an external magnetic field is applied perpendicular to the initial muon spin polarization. This method is particularly effective for determining the hyperfine coupling constant (Aμ), which measures the magnetic interaction between the muon and the unpaired electron in the radical. aip.org

In studies of this compound, TF-μSR experiments have shown that muonium adds regioselectively to the sulfur atom of the thiocarbonyl group, forming a C-centered radical. oup.comresearchgate.net The measured muon hyperfine coupling constant (Aμ) for the muoniated this compound radical is significantly larger than that observed for the muoniated thiobenzophenone (B74592) radical. oup.comresearchgate.net This increase is attributed to the crucial role of the bridging oxygen atom in the xanthene structure, which promotes the overlap between the S–Mu bond orbital and the radical p-orbital. oup.comresearchgate.net

Table 1: Muon Hyperfine Coupling Constants (Aμ) for Muoniated Thioketones

| Compound | Aμ (MHz) | Comments |

|---|---|---|

| This compound | 136.2 | Bridging oxygen atom enhances orbital overlap. oup.com |

This data highlights the influence of the molecular structure on the spin density at the radical center.

Mass Spectrometry for Mechanistic Investigations

Mass spectrometry is an indispensable tool for elucidating reaction mechanisms by identifying intermediates, products, and byproducts. It provides detailed information on the mass-to-charge ratio of ionized molecules, allowing for precise molecular weight determination and structural inference.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Polymerization Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large and fragile molecules, such as polymers and reactive intermediates, directly from solution. It has proven valuable in studying polymerization reactions mediated by thioketones like this compound. semanticscholar.orgccspublishing.org.cn

In these studies, ESI-MS can be used to monitor the polymerization process in real-time. d-nb.info It enables the direct observation of the active carbanionic intermediates and the growing polymer chains. d-nb.info This capability provides deep mechanistic insights, allowing researchers to determine rate constants for initiation and propagation steps, assess the living nature of the polymerization, and identify side products. d-nb.info For example, ESI-MS has been used to analyze the product spectrum in controlled radical polymerizations of styrene (B11656) mediated by this compound, confirming the proposed mechanism and polymerization behavior. ccspublishing.org.cn

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Single-Crystal X-ray Diffraction for Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides unparalleled detail about molecular structure and packing in the solid state. unl.pt While a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related xanthene derivatives provides significant insight into the expected structural features.

Furthermore, single-crystal XRD elucidates the noncovalent intermolecular interactions that stabilize the crystal lattice. In xanthene derivatives, these interactions commonly include C–H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netacs.org These forces dictate the molecular packing and influence the material's bulk properties.

Table 2: Illustrative Crystallographic Data for a Xanthene Derivative (Data for 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6-tetrahydro-9H-xanthene-1,8(2H,7H)-dione) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.338(2) |

| b (Å) | 10.976(1) |

| c (Å) | 12.079(2) |

| β (°) | 101.998(3) |

| Conformation | Pyran ring: flattened boat; Cyclohexene rings: envelope |

This data for a related structure illustrates the type of detailed conformational and interactional information obtained from single-crystal XRD analysis.

Surface Characterization Techniques for Modified Polymeric Materials

The functionalization of polymeric materials with this compound imparts novel chemical and physical properties to the polymer surface. To elucidate these modifications, a suite of advanced surface characterization techniques is utilized. These methods are crucial for providing detailed information on the chemical composition, elemental and chemical states, and the microscopic topography of the newly modified surfaces.

Fourier Transform Infrared (FTIR) Spectroscopy for Surface Functionalization

Fourier Transform Infrared (FTIR) spectroscopy stands as a principal non-destructive analytical tool for the identification of functional groups on a material's surface. When a polymer undergoes functionalization with this compound, FTIR spectroscopy can verify the successful incorporation of the molecule by detecting its characteristic absorption bands. A key indicator is the thiocarbonyl (C=S) group, which presents a distinct vibrational peak. The presence of a new absorption band in the FTIR spectrum of the modified polymer, which is absent in the unmodified material, confirms successful functionalization. rhhz.net

In a study involving the surface modification of low-density polyethylene (B3416737) (LDPE) films, a derivative of this compound, 3-((6-hydroxyhexyl)oxy)-9H-xanthene-9-thione (HXT), was used. rhhz.netresearchgate.net The FTIR spectrum of HXT showed characteristic peaks at 3340 cm⁻¹ (–OH), 3066 cm⁻¹ (phenyl C–H), and 2927 and 2852 cm⁻¹ (alkyl C–H). rhhz.net Following the reaction to introduce these thiocarbonyl groups onto the polymer surface, the successful ligation of functional alkenes was confirmed by monitoring changes in the FTIR spectra. rhhz.netresearchgate.net

Table 1: Interactive Data Table of Characteristic FTIR Peaks for this compound Functionalization

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Significance in Surface Functionalization |

| Hydroxyl (–OH) | Stretching | 3340 | Indicates the presence of the linking group in the HXT modifier. rhhz.net |

| Phenyl C–H | Stretching | 3066 | Characteristic of the aromatic xanthene core structure. rhhz.net |

| Alkyl C–H | Stretching | 2927 and 2852 | Confirms the presence of the alkyl chain in the HXT modifier. rhhz.net |

| Phenyl C=C | Stretching | 1650 | Relates to the aromatic rings of the xanthene structure. rhhz.net |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical states of those elements on a material's surface. ceitec.euresearchgate.netyoutube.comrsc.org For polymers modified with this compound, XPS is instrumental in confirming the presence of sulfur and elucidating the chemical environment of the surface atoms. researchgate.net

The detection of a sulfur (S 2p) peak in the XPS spectrum is direct evidence of the presence of this compound on the polymer surface. Studies have utilized XPS to confirm the successful attachment of functional groups to polymer surfaces. researchgate.netmdpi.com For instance, after modifying LDPE films with a this compound derivative and subsequently ligating other functional molecules, XPS analysis was used to verify the chemical composition of the resulting surface. researchgate.net This technique is sensitive enough to detect the elemental changes resulting from each step of the surface modification process.

High-resolution XPS scans of specific elemental regions, such as C 1s, O 1s, and S 2p, can offer more detailed insights. By analyzing the binding energies and shapes of these peaks, it is possible to determine the different chemical states of the elements, providing a comprehensive picture of the surface chemistry of the modified polymer.

Table 2: Interactive Data Table of Expected XPS Signals for this compound Modified Surfaces

| Element | XPS Peak | Expected Binding Energy (approx. eV) | Information Gleaned |

| Sulfur | S 2p | 164 | Confirms the presence of the thioketone from this compound. |

| Carbon | C 1s | 285 | Reveals the various carbon environments (C-C, C-O, C-S). |

| Oxygen | O 1s | 532 | Indicates the ether linkage in the xanthene core and any surface oxidation. |

Advanced Microscopic Techniques for Material Characterization

To visualize the physical and morphological changes imparted by the incorporation of this compound, particularly at the nanoscale, advanced microscopic techniques are indispensable. These methods offer direct imaging of the material's structure.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructured Materials

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for characterizing the morphology and structure of materials at high resolution. thermofisher.come3s-conferences.org

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to examine the internal structure of a material. thermofisher.come3s-conferences.org For composite materials where this compound might be part of a nanostructure, TEM can reveal the size, shape, and distribution of these nanoscale features. e3s-conferences.orgbibliotekanauki.pl For example, if this compound were used in the synthesis of nanoparticles within a polymer matrix, TEM would be essential for characterizing these particles. acs.org

Table 3: Interactive Data Table Comparing SEM and TEM for Material Characterization

| Technique | Primary Information | Application for this compound Materials |

| SEM | Surface morphology, topography, elemental mapping (with EDX). e3s-conferences.org | Imaging of surface coatings, analysis of surface roughness, and mapping the distribution of this compound. researchgate.netacs.org |

| TEM | Internal structure, particle size and shape, crystallinity. thermofisher.come3s-conferences.org | Characterization of this compound-based nanoparticles within a host material. acs.orgbibliotekanauki.pl |

Computational and Theoretical Investigations of Xanthene 9 Thione

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to calculating the electronic structure and energetics of molecules. These first-principles approaches solve, or approximate solutions to, the Schrödinger equation to describe the distribution of electrons and predict molecular properties.

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, have been employed to determine the energetics of reactions involving xanthene-9-thione. An extensive study utilized high-level ab initio calculations to determine the enthalpies at 0 K for the addition of various carbon-centered radicals to a series of thioketones, including this compound. acs.org The goal was to assess the suitability of these compounds for mediating free-radical polymerizations. The calculations involved determining the reaction enthalpies (ΔrH°) for the process where a radical (R•) adds to the thiocarbonyl group of this compound. acs.org

These studies provide crucial data on the thermodynamic stability of the resulting adduct radicals, which is a key factor in controlling polymerization reactions. For instance, the radical affinity was analyzed in terms of the radical stabilization energies of the adducts formed. acs.org Such calculations are vital for understanding the fundamental reactivity and for the rational design of new polymerization mediators. acs.org

| Radical (R•) | Reaction | Focus of Calculation | Reference |

|---|---|---|---|

| CH₃, CH₂OH, CH₂CN, Benzyl (B1604629) | R• + S=C(X)(Y) → R−S−C•(X)(Y) | Reaction Enthalpies at 0 K | acs.org |

Density Functional Theory (DFT) has become a workhorse in computational chemistry for investigating the electronic structure and properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. wikipedia.orgscispace.com DFT calculations have been instrumental in exploring the ground and excited-state properties of this compound and its derivatives.

In a study on a 3,6-bis(diethylamino)-xanthene-9-thione derivative, DFT was used to elucidate solvatochromic effects. The geometries for the electronic ground state (S₀) and the first two electronic excited states (Lₐ and Lᵦ) were calculated using the CAM-B3LYP exchange-correlation functional with dispersion corrections. mdpi.comresearchgate.net This approach allowed for a detailed analysis of the electronic transitions. It was found that for the Lₐ state, the dominant configuration involves a transition from the highest occupied molecular orbital minus one (HOMO-1) to the lowest unoccupied molecular orbital (LUMO). mdpi.com In contrast, the bright Lᵦ state is characterized by a HOMO→LUMO transition. mdpi.com These assignments are crucial for understanding the photophysical properties of the molecule.

DFT calculations have also been applied to predict the regioselectivity of reactions. For instance, in studies of muonium (Mu) addition to this compound, DFT calculations concluded that the muonium atom preferentially adds to the sulfur atom of the C=S group. researchgate.netoup.com

| Methodology | Basis Set | Properties Investigated | System | Reference |

|---|---|---|---|---|

| CAM-B3LYP with DFT-D3(BJ) dispersion correction | 6-31G | Ground and excited state geometries, electronic structure (HOMO, LUMO) | 3,6-bis(diethylamino)-xanthene-9-thione | mdpi.comresearchgate.net |

| DFT | Not Specified | Regioselectivity of muonium addition | This compound | researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is particularly valuable for studying complex phenomena such as quantum effects in solution and solvent-solute interactions.

Due to the small mass of muonium (Mu), an exotic isotope of hydrogen, nuclear quantum effects are significant and must be considered for accurate theoretical predictions. researchgate.net Path Integral Molecular Dynamics (PIMD) is a powerful simulation technique that can accurately incorporate multi-dimensional quantum effects. researchgate.netresearchgate.net

Several studies have employed ab initio PIMD simulations to investigate muoniated 9H-xanthene-9-thione (μXT). researchgate.netresearchgate.netnih.gov These simulations revealed that nuclear quantum effects lead to a significant increase in the hyperfine coupling constant (HFCC) of μXT, bringing the calculated value into better qualitative agreement with experimental data. researchgate.netresearchgate.netnih.gov The PIMD simulations showed that the bond length between muonium and the sulfur atom (S–Mu) in μXT is longer than the corresponding hydrogen bond (S–H) in hydrogenated 9H-xanthene-9-thione (HXT). researchgate.netresearchgate.netnih.gov This bond elongation facilitates a spin density transfer from the this compound radical to the muonium atom. researchgate.netresearchgate.net

Furthermore, the simulations found that the S–Mu bond in μXT preferentially adopts a structure perpendicular to the molecular plane, which maximizes the interaction between the muonium and the singly occupied molecular orbital (SOMO) of the radical. researchgate.netresearchgate.netnih.gov These structural changes, driven by nuclear quantum effects, are responsible for the larger HFCC value observed in the PIMD simulations of μXT. researchgate.netresearchgate.netnih.gov

| System | Simulation Method | Key Finding | Reference |

|---|---|---|---|

| Muoniated 9H-xanthene-9-thione (μXT) | Ab initio PIMD | Quantum effects significantly increase the hyperfine coupling constant (HFCC). | researchgate.netresearchgate.netnih.gov |

| μXT vs. HXT | PIMD | The S-Mu bond is longer than the S-H bond due to quantum effects. | researchgate.netresearchgate.netnih.gov |

| μXT | PIMD | The S-Mu bond prefers a structure perpendicular to the molecular plane. | researchgate.netresearchgate.netnih.gov |

The photophysical properties of many molecules are highly sensitive to their solvent environment, a phenomenon known as solvatochromism. mdpi.com Simulating these effects accurately often requires the use of explicit solvent models, where individual solvent molecules are included in the calculation, rather than approximating the solvent as a continuous medium. mdpi.comnih.gov

The solvatochromic properties of a this compound derivative have been investigated using a combination of quantum chemical and molecular dynamics techniques. mdpi.comresearchgate.netnih.gov MD simulations were performed with one xanthione molecule and hundreds of solvent molecules (e.g., 400 toluene, acetone, or DMSO molecules; 800 water molecules) to generate realistic solute-solvent configurations. mdpi.com Vertical excitation energies were then calculated for snapshots from these simulations.

The study found that explicit solvation methods are vital for an accurate description of the system's electronic properties. mdpi.comnih.gov Implicit continuum models tend to overestimate the vertical excitation energies compared to explicit solvation models. mdpi.com Interestingly, the research also suggested that only a small number of explicit solvent molecules included directly in the quantum chemical calculation are required to capture the essential electronic effects, such as hydrogen bonding, which are not well-described by implicit models. mdpi.comnih.gov This provides a foundation for developing efficient yet accurate models for simulating xanthione-based systems in various environments. mdpi.comnih.gov

| Solvent | Simulation Detail | Observation | Reference |

|---|---|---|---|

| Toluene, Acetone, DMSO, Water | MD simulations with explicit solvent molecules | Generates realistic solute-solvent configurations for subsequent QM calculations. | mdpi.com |

| Various | Comparison of implicit vs. explicit solvent models | Implicit models tend to overestimate vertical excitation energies. Explicit models are crucial for accuracy. | mdpi.com |

| Various | QM calculations with a small number of explicit solvent molecules | A few explicit solvent molecules can capture key interactions like hydrogen bonding. | mdpi.comnih.gov |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transient intermediates, and calculating reaction rates. For this compound, computational studies have shed light on its behavior in various chemical transformations.

One study investigated the rhodium-catalyzed reactions of α-vinyl diazomethanes with 9H-xanthene-9-thione. uzh.ch These computations help to understand the formation of reactive intermediates, such as thiocarbonyl ylides, which can be trapped or undergo subsequent cyclization reactions. uzh.ch

In another line of research, high-level ab initio calculations were performed to study the radical affinity of this compound. acs.org By calculating transition state energies and equilibrium constants for its reactions with radicals like the styryl radical, researchers could evaluate its potential as a mediator in reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.org These theoretical predictions are essential for screening candidate molecules and guiding synthetic efforts to develop more efficient polymerization agents. acs.org Furthermore, computational methods have been used to confirm the site of nucleophilic attack in reactions involving related sulfur-containing heterocycles, demonstrating the utility of these calculations in verifying proposed reaction pathways. rsc.org

Transition State Theory in Rate Constant Calculations

Transition state theory (TST) is a fundamental concept in chemical kinetics that explains the rates of elementary chemical reactions. wikipedia.org It postulates a quasi-equilibrium between reactants and an activated complex, known as the transition state, which resides at a saddle point on the potential energy surface. wikipedia.org While originally aimed at calculating absolute reaction rate constants, a task that requires precise knowledge of the potential energy surface, TST has proven highly successful in determining key thermodynamic activation parameters such as the standard enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs energy (ΔG‡) of activation when experimental rate constants are available. wikipedia.org

In the context of this compound and related thioketones, TST has been employed to assess their suitability for mediating free-radical polymerizations. acs.orgnih.gov For instance, calculations based on TST were used to determine the rate coefficients for the homo- and copolymerization of candidate thioketones. acs.orgnih.gov These theoretical calculations are crucial for identifying potential side reactions that could render a substrate unsuitable for controlled polymerization processes. acs.orgnih.gov The accuracy of TST calculations is highly dependent on the level of theory used to compute the potential energy surface. Modern approaches often utilize high-level ab initio molecular orbital calculations to achieve reliable results. acs.orgnih.gov

Potential Energy Surface Exploration and Kinetic Scheme Development

A potential energy surface (PES) is a multidimensional landscape that maps the potential energy of a system as a function of its atomic coordinates. libretexts.org For a chemical reaction, the PES provides a visual representation of the energy changes that occur as reactants transform into products, passing through transition states and intermediates. libretexts.org Exploring the PES is fundamental to understanding reaction mechanisms and developing comprehensive kinetic schemes.

For nitro derivatives of this compound, such as 2,7-dinitro-9H-xanthene-9-thione and 2,4,7-trinitro-9H-xanthene-9-thione, analysis of the PES has been instrumental in rationalizing their complex spectral dynamics. acs.org Quantum-chemical calculations have predicted the existence of a dark state and the splitting of the second excited singlet state (S₂) into two closely lying levels. acs.org The exploration of the PES has revealed that ultrafast transitions between these S₂ sublevels and a transition into the dark state are critical components of the spectral dynamics. acs.org This detailed understanding, derived from PES exploration, allows for the development of a kinetic scheme that can accurately model the observed transient absorption spectra. acs.org

Electronic Structure and Excited State Calculations

The photophysical and photochemical behavior of this compound is dictated by its electronic structure and the nature of its excited states. Computational methods are indispensable for characterizing these properties, providing insights into electronic transitions, the influence of the molecular environment, and the ultimate fate of the excited molecule.

Solvent Polarity Effects on Optically Dark (Lₐ) and Bright (Lᵦ) States

The surrounding solvent can significantly influence the electronic states of a solute molecule, a phenomenon known as solvatochromism. mdpi.com In the case of a this compound derivative, 3,6-bis(diethylamino)-xanthene-9-thione, computational studies have investigated the effect of solvent polarity on the energies of its optically dark (Lₐ) and bright (Lᵦ) excited states. mdpi.com These calculations, employing both implicit and explicit solvent models, have shown that polar solvents can significantly stabilize the electronic states. mdpi.com

For instance, in the gas phase, there can be some inversion between a non-bonding nπ* state and a nearby σπ* state. However, upon solvation, regardless of the polarity, the Lₐ state consistently exhibits nπ* character, while the bright Lᵦ state retains its ππ* character. mdpi.com The use of explicit solvent molecules in the simulations has been shown to be vital for an accurate description of the system, highlighting the importance of specific solute-solvent interactions like hydrogen bonding, which are not captured by implicit continuum models. mdpi.com The root mean square deviation (RMSD) analysis indicated that in low-polarity environments, the solvent configurations deviate more from their gas-phase geometry. mdpi.com Conversely, solvents with higher dielectric constants lead to geometries that more closely resemble the gas-phase structure. mdpi.com

Below is a table summarizing the calculated adiabatic energies for the Lₐ and Lᵦ states of 3,6-bis(diethylamino)-xanthene-9-thione in different solvent environments, illustrating the influence of solvent polarity.

| Solvent | Dielectric Constant (ε) | Model | Lₐ State Energy (eV) | Lᵦ State Energy (eV) |

|---|---|---|---|---|

| Gas Phase | 1.0 | - | ~2.45 | ~2.60 |

| Toluene | 2.38 | PCM | ~2.30 | ~2.55 |

| Toluene | 2.38 | PCM + 2 explicit | ~2.25 | ~2.45 |

| Acetone | 20.7 | PCM | ~2.20 | ~2.58 |

| Acetone | 20.7 | PCM + 2 explicit | ~2.15 | ~2.48 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | PCM | ~2.18 | ~2.59 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | PCM + 6 explicit | ~2.10 | ~2.40 |